2-Fluoro-2,2-dinitroethanol

Description

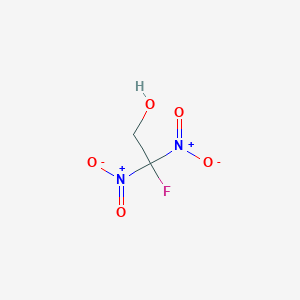

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2,2-dinitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSPPEUUPARRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066141 | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17003-75-7 | |

| Record name | 2-Fluoro-2,2-dinitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17003-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017003757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-fluoro-2,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-2,2-dinitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating Synthetic Pathways of 2 Fluoro 2,2 Dinitroethanol

Conventional Synthetic Routes for 2-Fluoro-2,2-dinitroethanol

Conventional methods for synthesizing this compound typically involve the construction of a dinitroethanol backbone followed by fluorination, or the assembly of a fluorodinitro-methane unit that is subsequently functionalized. These routes are characterized by the use of well-established reaction types such as nucleophilic substitution, hydrolysis, fluorination, and Mannich reactions.

Nucleophilic substitution is a foundational reaction class utilized in the synthesis of this compound and its derivatives. A key strategy involves the use of a precursor with a good leaving group, which can be displaced by a nucleophile. One such example is the reaction of 2-fluoro-2,2-dinitroethyl tosylate. The tosylate group is an excellent leaving group, facilitating the displacement by various nucleophiles. While reactions with nucleophiles like bromide and azide (B81097) ions have been successful in preparing 2-fluoro-2,2-dinitroethyl bromide and 2-fluoro-2,2-dinitroethyl azide respectively, other nucleophiles such as cyanide and methoxide (B1231860) ions can lead to side reactions like the elimination of nitrous acid.

This approach underscores the importance of the leaving group's nature and the nucleophile's reactivity in determining the reaction's outcome. The tosylate is typically prepared from the corresponding alcohol, this compound, by reacting it with tosyl chloride in the presence of a base.

| Reactant | Nucleophile | Product |

| 2-fluoro-2,2-dinitroethyl tosylate | Bromide ion (Br⁻) | 2-fluoro-2,2-dinitroethyl bromide |

| 2-fluoro-2,2-dinitroethyl tosylate | Azide ion (N₃⁻) | 2-fluoro-2,2-dinitroethyl azide |

Hydrolysis reactions are crucial in certain synthetic routes to this compound, primarily for the generation of key intermediates. A notable pathway begins with barbituric acid as the starting material. wipo.int This method involves the nitration of barbituric acid using a mixture of concentrated sulfuric acid and fuming nitric acid, which leads to the formation of gem-dinitroacetylurea. wipo.int

This intermediate then undergoes hydrolysis in an alkaline aqueous solution, such as potassium hydroxide, to yield dinitromethane (B14754101) potassium salt with high efficiency. wipo.int This salt is a vital precursor that can then be reacted with formaldehyde (B43269) in an addition reaction to produce 2,2-dinitroethanol potassium salt, which is the immediate precursor for the final fluorination step. wipo.int

Reaction Sequence:

Nitration/Hydrolysis: Barbituric Acid → gem-Dinitroacetylurea

Alkaline Hydrolysis: gem-Dinitroacetylurea → Dinitromethane potassium salt

Addition Reaction: Dinitromethane potassium salt + Formaldehyde → 2,2-Dinitroethanol potassium salt

The introduction of the fluorine atom is a critical step in the synthesis of this compound. This is typically achieved through the fluorination of a suitable precursor, such as the anion of 2,2-dinitroethanol. In one prominent method, 2,2-dinitroethanol potassium salt, prepared via the hydrolytic route described previously, is subjected to fluorination. wipo.int

This transformation is accomplished using a selective fluorinating reagent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid) salt, commercially known as Selectfluor®. wipo.int This electrophilic fluorinating agent reacts with the nucleophilic carbon of the dinitroethanol anion to yield this compound at room temperature with a high yield of up to 86%. wipo.int

Another described pathway involves the fluorination of the anion [(NO₂)₂CCH₂OH]⁻ to produce this compound. This highlights the general strategy of employing a dinitroalkoxide intermediate for the final fluorination step.

| Precursor | Fluorinating Agent | Product | Yield |

| 2,2-Dinitroethanol potassium salt | Selectfluor® | This compound | up to 86% wipo.int |

The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, is a versatile tool in organic synthesis. In the context of energetic materials, this compound itself can be used as a component in Mannich-type reactions to synthesize more complex, high-energy molecules. It can react with amines and formaldehyde to generate Mannich derivatives, which are of interest as energetic polymers or binders.

This reactivity implies that precursors to this compound, such as dinitro alcohols, can also participate in Mannich reactions. For instance, dinitro alcohols can react with amino acids like glycine (B1666218) or with ethanolamine. These reactions build larger molecular frameworks incorporating the dinitro functionality, which can then potentially be fluorinated in subsequent steps, although this is not a direct route to this compound itself but rather to related structures.

Advanced and Sustainable Methodologies in this compound Synthesis

Research into the synthesis of this compound also explores more direct and potentially more efficient or sustainable methods. These advanced methodologies aim to reduce the number of synthetic steps, avoid harsh reagents, or utilize more readily available starting materials.

The direct conversion of 2,2,2-trinitroethanol (B8594733) derivatives to this compound represents a theoretically appealing, yet challenging, synthetic strategy. This pathway would involve the nucleophilic substitution of one of the nitro groups on the tertiary carbon with a fluoride (B91410) ion. However, the direct nucleophilic displacement of a nitro group on an aliphatic carbon is a difficult transformation.

Current literature on the synthesis of this compound predominantly focuses on the fluorination of dinitro precursors rather than the substitution of a nitro group in a trinitro compound. The established routes, such as the fluorination of the 2,2-dinitroethanol anion, appear to be more synthetically feasible and are consequently more widely reported. While nucleophilic aromatic substitution of nitro groups is a known process, the conditions required are typically harsh and may not be compatible with the aliphatic alcohol functionality of 2,2,2-trinitroethanol. As such, a direct synthesis from 2,2,2-trinitroethanol derivatives is not a well-documented or conventional pathway in the synthesis of this compound.

One-Pot Synthesis Strategies for this compound and its Intermediates

A notable multi-step synthesis that holds potential for adaptation into a one-pot or streamlined process begins with barbituric acid. This process involves several distinct stages to first generate key intermediates before the final fluorination step.

Synthetic Pathway from Barbituric Acid:

Nitration and Hydrolysis: Barbituric acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to produce gem-dinitroacetylurea.

Intermediate Salt Formation: The gem-dinitroacetylurea undergoes hydrolysis in an alkaline solution (e.g., potassium hydroxide) to yield dinitromethane potassium salt. This step has been reported with yields as high as 87%.

Hydroxymethylation: The dinitromethane potassium salt then reacts with a formaldehyde solution under alkaline conditions to form 2,2-dinitroethanol potassium salt.

Fluorination: The final step involves the fluorination of the 2,2-dinitroethanol potassium salt to yield this compound. This has been achieved at room temperature with a selective fluorinating reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid), resulting in yields of up to 86%.

While traditionally performed as separate steps, the principles of one-pot synthesis could be applied to telescope these reactions, for instance, by carefully controlling the addition of reagents and reaction conditions to facilitate sequential transformations in a single vessel. nih.gov The development of such a process would enhance the efficiency and cost-effectiveness of producing this compound. nih.gov

Green Chemistry Principles in this compound Production

The production of energetic materials like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduresearchgate.net The twelve principles of green chemistry provide a framework for achieving more sustainable synthesis, focusing on areas such as waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis. yale.edunih.govsigmaaldrich.com Applying these principles to the synthesis of this compound is crucial for enhancing safety, reducing environmental impact, and improving economic viability. researchgate.net

Key green chemistry principles relevant to this synthesis include:

Prevention : It is preferable to prevent waste formation than to treat it after the fact. nih.gov This can be achieved by optimizing reactions to maximize yield and minimize byproducts. researchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses : Wherever feasible, synthetic methods should use and generate substances with little or no toxicity to human health and the environment. nih.gov This is particularly important in energetic materials synthesis, which often involves hazardous reagents. iitb.ac.in

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. nih.gov

Ionic liquids (ILs) are salts with low melting points, often considered "green" solvents due to their negligible volatility, high thermal stability, and tunable properties. rsc.orgnih.gov While direct research on the ionic liquid-mediated synthesis of this compound orthoesters is not widely published, the use of ILs in related organic transformations provides a strong basis for their potential application. Orthoesters themselves are used in a general, one-pot, water-free method for synthesizing various ionic liquids. rsc.orgrsc.orggoogle.com This process involves the direct alkylation of compounds like imidazole (B134444) and pyridine (B92270) derivatives using an orthoester as the alkylating agent in the presence of an acid. rsc.org

The reverse process—using ionic liquids as a medium for orthoester synthesis—is a plausible green chemistry approach. d-nb.info The unique solvent properties of ILs can enhance reaction rates and selectivity. d-nb.info For the synthesis of an orthoester of this compound, an ionic liquid could serve as a non-volatile, recyclable reaction medium, replacing traditional volatile organic solvents (VOCs). nih.gov This would align with the green chemistry principle of using safer solvents. nih.gov The synthesis could conceptually involve the reaction of this compound with an appropriate reagent, such as an α,α-difluoroalkylamine, in an ionic liquid medium. organic-chemistry.org

Microwave-assisted synthesis has become a significant tool in green chemistry, offering benefits such as dramatically reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. ingentaconnect.combenthamdirect.comresearchgate.net This technique is particularly effective for the synthesis of fluorinated organic compounds. ingentaconnect.combenthamdirect.com The application of microwave irradiation can accelerate the synthesis of this compound and its derivatives by providing rapid and uniform heating, which can lead to fewer side reactions and cleaner products. researchgate.net

The advantages of microwave-assisted synthesis include:

Speed: Reactions that take hours under conventional heating can often be completed in minutes. researchgate.net

Efficiency: Homogeneous heating can lead to higher and more reproducible yields. ingentaconnect.com

Energy Savings: Shorter reaction times and direct energy transfer result in lower energy consumption. benthamdirect.com

Purity: Reduced side reactions can simplify product purification. researchgate.net

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in available literature, the successful application of this technology to a wide range of fluorinated nitrogen heterocycles suggests its high potential in this area. ingentaconnect.comresearchgate.net For example, the fluorination of various organic substrates using reagents like Selectfluor™ has been shown to be effective under microwave irradiation, often in combination with ionic liquids. researchgate.net

The use of catalysts is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones to minimize waste. nih.gov In the synthesis of this compound, catalysis plays a vital role, particularly in the challenging C-F bond formation step. scilit.com The final fluorination of the 2,2-dinitroethanol potassium salt intermediate relies on a selective fluorinating agent, which can be considered part of a catalytic system. mdpi.com

Modern catalytic fluorination employs various systems to achieve efficient and selective incorporation of fluorine. scilit.commdpi.com These include:

Transition Metal Catalysts: Metals like nickel, copper, and silver have been used to catalyze fluorination reactions. acs.orgnih.govnih.gov For instance, nickel(II) complexes have been used for the asymmetric fluorination of various substrates. acs.orgnih.gov Copper-catalyzed fluorination of diaryliodonium salts with potassium fluoride (KF) has also been demonstrated as an effective method. nih.gov

Organocatalysts: Small organic molecules can be used to catalyze fluorination reactions, often providing high enantioselectivity. nih.gov

Electrophilic Fluorinating Reagents: Reagents like Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used "electrophilic" fluorine sources. mdpi.comnih.gov The synthesis of this compound specifically employs a Selectfluor-type reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroboric acid). The development of catalysts that can activate these reagents or the substrate under milder conditions is an active area of research. mdpi.combeilstein-journals.org

The efficiency of the fluorination step is critical. For example, in the fluorination of related dicarbonyl compounds, the addition of a base or mediating agent like quinuclidine (B89598) can be necessary to accelerate the rate-limiting enolization of the intermediate, facilitating the introduction of the fluorine atom. beilstein-journals.orgresearchgate.net

Industrial Production Considerations and Scalability Challenges in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of energetic materials like this compound presents significant challenges. iitb.ac.inacs.org These materials are often sensitive to heat and mechanical shock, making scale-up of batch processes inherently hazardous. iitb.ac.in Historical manufacturing methods for this compound have faced substantial difficulties, including safety and environmental problems that have hindered large-scale production. dtic.mil

Key Scalability Challenges:

Safety and Hazard Management: The synthesis of high-energy materials can involve highly exothermic reactions, such as nitrations. acs.org In large batch reactors, inefficient heat transfer can lead to thermal runaways and potential explosions. iitb.ac.in One of the previous manufacturing routes for this compound was based on nitroform, but the supply was halted after a plant explosion, highlighting the severe safety risks. dtic.mil

Process Control: Maintaining precise control over reaction parameters (temperature, pressure, reagent addition) is critical for both safety and product quality. mit.edu What is manageable on a gram scale becomes increasingly complex in multi-ton reactors. acs.org

Waste Management and Environmental Impact: The synthesis often uses corrosive and hazardous materials like fuming nitric and sulfuric acids, generating significant waste streams that require careful treatment and disposal. acs.org Environmental regulations and the principles of green chemistry push for processes that minimize or eliminate hazardous byproducts. researchgate.net

Raw Material Sourcing and Purity: The availability and cost of starting materials can impact the economic feasibility of industrial production. dtic.mil For instance, one synthetic route uses 1,2-dichlorodifluoroethylene, which was found to be contaminated with an isomer that could produce a toxic byproduct, necessitating investigation into new synthetic routes for the raw material itself. dtic.mil

Transition from Lab to Plant: Processes and equipment that work well in a laboratory setting often cannot be directly scaled up. mit.edu The transition to manufacturing scale may require a complete redesign of the process to ensure it is reproducible, cost-effective, and safe. mit.edu

Modern Approaches to Overcome Challenges:

To address these challenges, modern chemical engineering is turning to advanced manufacturing technologies. Continuous flow reactors, for example, offer a much safer alternative to large batch reactors for producing energetic materials. iitb.ac.inacs.org

Advantages of Continuous Flow Reactors:

| Feature | Description |

| Enhanced Safety | The small internal volume of the reactor minimizes the amount of energetic material present at any one time, significantly reducing the risk of a catastrophic event. iitb.ac.in |

| Superior Heat Transfer | The high surface-area-to-volume ratio allows for excellent temperature control, preventing thermal runaways in exothermic reactions. acs.org |

| Process Intensification | Flow reactors can lead to shorter reaction times and support on-demand production, reducing the need for large inventories of hazardous materials. iitb.ac.in |

| Scalability | Scaling up production is achieved by running the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), rather than by increasing the reactor size. iitb.ac.in |

The development of modular microflow reactor setups that can handle highly corrosive materials represents a significant step towards making the industrial-scale synthesis of compounds like this compound safer and more feasible. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 2,2 Dinitroethanol

Fundamental Reaction Types of 2-Fluoro-2,2-dinitroethanol

This compound (FDNE) is a versatile chemical compound that participates in a range of chemical reactions, primarily centered around its hydroxyl group and the reactive fluorodinitromethyl moiety. researchgate.net Its reactivity is influenced by the strong electron-withdrawing nature of the fluorine and two nitro groups. ontosight.ai

FDNE has been utilized in the synthesis of various energetic materials and other complex organic molecules. ontosight.airsc.org Its reactions often involve the hydroxyl functional group, which can be modified through esterification, etherification, and Mannich reactions. researchgate.netrsc.org

Oxidation Pathways of this compound

The oxidation of this compound can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. One notable oxidation reaction involves its conversion to 2-fluoro-2,2-dinitroethyl perchlorate (B79767). dtic.mil This transformation can be achieved using dichlorine heptoxide, even in aqueous alkaline solutions, a condition that highlights the enhanced reactivity of the alcohol. dtic.mil

Reduction Reactions of this compound

Information regarding the specific reduction reactions of this compound is limited in the provided search results. However, the reduction of nitro compounds is a well-established area of organic chemistry. Generally, the reduction of aliphatic nitro compounds can lead to the formation of amines. acs.org It is plausible that under specific reducing conditions, the nitro groups of this compound could be reduced to amino groups, though this is not explicitly detailed in the available information.

Nucleophilic Substitution Mechanisms Involving this compound

This compound and its derivatives are key substrates in various nucleophilic substitution reactions. acs.org The fluorodinitromethyl group is a potent electron-withdrawing group, which influences the reactivity of the adjacent carbon atom. research-solution.com

One of the primary applications of FDNE is in the synthesis of ethers and esters through nucleophilic substitution. rsc.orgrsc.org For instance, it reacts with epoxides like propylene (B89431) oxide in the presence of a base to form the corresponding ether. fluorine1.ru The reaction of FDNE with various alkylating agents, often involving triflate esters as intermediates, has been explored to synthesize a range of fluorodinitroethyl ethers. dtic.mil

The compound also participates in Michael reactions, a type of nucleophilic addition, with various olefinic and acetylenic acceptors. dtic.milacs.org For example, it reacts with ethyl acrylate, methyl vinyl ketone, and acrylonitrile (B1666552) in the presence of a base to yield the corresponding addition products. dtic.mil

Furthermore, FDNE is utilized in Mannich reactions, a multicomponent condensation reaction, to introduce the fluorodinitromethyl group into various molecular frameworks. rsc.orgacs.orgsemanticscholar.org This has been a common strategy for synthesizing energetic materials. rsc.orgsemanticscholar.org For example, it has been used in the synthesis of N,N'-bis(β,β-dinitro-β-fluoroethyl)-1,4-diaminocubane. dtic.mil

| Reaction Type | Reagents | Product(s) | Reference(s) |

| Etherification | Propylene oxide, NaOH | 2-Fluoro-2,2-dinitroethyl 2-hydroxypropyl ether | fluorine1.ru |

| Etherification | Ethylene (B1197577) oxide, NaOH | 2-Fluoro-2,2-dinitroethyl 2-hydroxyethyl ether | fluorine1.ru |

| Michael Addition | Ethyl acrylate, alkali | Ethyl 4-fluoro-4,4-dinitrobutyrate | dtic.mil |

| Michael Addition | Methyl vinyl ketone, alkali | 5-Fluoro-5,5-dinitro-2-pentanone | dtic.mil |

| Michael Addition | Acrylonitrile, alkali | 4-Fluoro-4,4-dinitrobutyronitrile | dtic.mil |

| Mannich Reaction | 1,4-Diaminocubane hydrochloride, Sodium acetate | N,N'-bis(β,β-dinitro-β-fluoroethyl)-1,4-diaminocubane | dtic.mil |

| Esterification | Dichlorine heptoxide | 2-Fluoro-2,2-dinitroethyl perchlorate | dtic.mil |

Influence of Fluorine and Nitro Groups on this compound Reactivity

The presence of a fluorine atom and two nitro groups on the same carbon atom significantly impacts the chemical reactivity of this compound. ontosight.ai These strongly electron-withdrawing groups make the hydroxyl group more acidic compared to unsubstituted ethanol, influencing its reactivity in base-catalyzed reactions. ontosight.ai

The fluorodinitromethyl group, -CF(NO₂)₂, is a key "explosophore" in the design of energetic materials. rsc.org Replacing a trinitromethyl group, -C(NO₂)₃, with a fluorodinitromethyl group can lead to energetic materials with enhanced thermal stability and reduced sensitivity to mechanical impact. research-solution.commdpi.com This is partly attributed to the fact that the fluorine atom is similar in size to a hydrogen atom, which results in less steric hindrance and more rotational freedom compared to the bulky trinitromethyl group. research-solution.com

Theoretical studies have shown that substituting a dinitromethyl group with a fluorodinitromethyl group can increase the bond dissociation energy of the C-NO₂ bonds, contributing to greater thermal stability. nih.gov The introduction of fluorine also enhances the oxygen balance of energetic materials, which can lead to improved detonation velocity and pressure. mdpi.com

Exploration of Molecular Targets and Reaction Intermediates in this compound Transformations

The primary molecular target in reactions involving this compound is often the hydroxyl group. This group serves as a handle for introducing the energetic fluorodinitromethyl moiety into other molecules through various chemical transformations. researchgate.net

In nucleophilic substitution reactions, the reaction intermediates can vary depending on the specific mechanism. For instance, in reactions with bromoalkanes and silver triflate, triflate esters are formed as key intermediates, which are then displaced by the this compound nucleophile. dtic.mil

In Mannich reactions, the reaction proceeds through the formation of an iminium ion intermediate from formaldehyde (B43269) and an amine, which then reacts with the acidic proton of a compound, in this case, a molecule into which the fluorodinitromethyl group is being introduced. acs.org

Studies on Electrophilic Characteristics of this compound

While this compound primarily acts as a nucleophile through its hydroxyl group, the carbon atom bearing the fluorine and nitro groups exhibits electrophilic character. This is due to the strong electron-withdrawing nature of the attached functional groups.

The electrophilicity of related fluoronitro compounds is a subject of study. For instance, fluorotrinitromethane and other fluoronitroalkanes have been synthesized through the electrophilic fluorination of nitroalkane anions. researchgate.netresearchgate.net While not directly about this compound acting as an electrophile, this highlights the electrophilic nature of the carbon center in such systems.

The reaction of this compound with diazomethane (B1218177) to form the corresponding methyl ether requires a Lewis acid catalyst like boron trifluoride etherate, suggesting that the alcohol itself is not sufficiently electrophilic to react directly. fluorine1.ru However, the reaction of its perchlorate derivative, 2-fluoro-2,2-dinitroethyl perchlorate, with nucleophiles would be an example of the fluorodinitromethyl ethyl group acting as an electrophile. dtic.mil

Derivatization Chemistry and Functionalization of 2 Fluoro 2,2 Dinitroethanol

Synthesis of Energetic Esters and Formals of 2-Fluoro-2,2-dinitroethanol

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a variety of energetic esters and formals. These reactions typically involve condensation with carbonyl compounds or their equivalents, leading to the formation of molecules with a high density of explosophoric groups.

Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) is a well-known energetic plasticizer valued for its high density and energetic output. nih.gov The synthesis of FEFO has been approached through several routes. A foundational method involves the reaction of this compound with formaldehyde (B43269) or its polymers in the presence of concentrated sulfuric acid. google.com However, the limited availability of the starting alcohol on a large scale has driven the exploration of alternative pathways. google.com

One such alternative involves the aqueous fluorination of the alkali metal salts of bis(2,2-dinitroethyl) formal. google.com A more streamlined, one-pot synthesis was later developed, which includes the reduction of bis(2,2,2-trinitroethyl) formal followed by fluorination. google.com This method, however, can be complicated by the formation of impurities. google.com A significant improvement was the discovery that dissolving 2,2,8,8-tetranitro-4,6-dioxa-1,9-nonanediol (dinol) in an alkaline medium and subsequent fluorination yields FEFO of high purity. google.com

Analogues of FEFO, such as bis(2-fluoro-2,2-dinitroethyl)difluoroformal (difluoro-FEFO), have also been synthesized. The preparation of difluoro-FEFO is achieved by reacting bis(2-fluoro-2,2-dinitroethyl) carbonate with sulfur tetrafluoride (SF₄) and hydrogen fluoride (B91410) (HF). google.com

Table 1: Synthesis Methods for FEFO

| Precursor | Reagents | Key Features |

|---|---|---|

| This compound | Formaldehyde, H₂SO₄ | Basic method, limited by precursor availability. google.com |

| Bis(2,2-dinitroethyl) formal salts | Aqueous fluorine | Overcomes precursor scarcity. google.com |

| Bis(2,2,2-trinitroethyl) formal | NaOOH, Fluorination | One-pot synthesis, potential for impurities. google.com |

The reaction of this compound with carbon tetrachloride or chloroform (B151607) in the presence of a Lewis acid catalyst, such as anhydrous iron(III) chloride, yields tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) ortho-formate, respectively. researchgate.netznaturforsch.comuni-muenchen.de These compounds are of interest as potential high-energy dense oxidizers. researchgate.netznaturforsch.com Their synthesis has also been explored in ionic liquids. mathnet.ru The resulting ortho-esters are characterized by their high density and have been thoroughly analyzed using various spectroscopic and analytical techniques. researchgate.netznaturforsch.comresearchgate.net

Table 2: Properties of Fluoro-Dinitroethyl Ortho-esters

| Compound | Formula | Density (g/cm³) |

|---|---|---|

| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate | C₉H₈F₄N₈O₂₀ | 1.871 |

| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate | C₇H₇F₃N₆O₁₅ | 1.867 |

Data sourced from research findings. researchgate.netznaturforsch.com

The synthesis of adipate (B1204190) esters typically involves the reaction of adipic acid with an alcohol. google.com While specific research on the direct synthesis of adipate derivatives from this compound is not extensively detailed in the provided results, the general principles of esterification would apply. This would likely involve reacting this compound with adipic acid or an activated derivative like adipoyl chloride, potentially with a catalyst to drive the reaction to completion. The resulting bis(2-fluoro-2,2-dinitroethyl) adipate would be a highly energetic material, combining the explosophoric properties of the fluoro-dinitroethyl groups with the adipate backbone.

Formation of Nitrogen-Rich Heterocyclic Derivatives from this compound

The incorporation of the 2-fluoro-2,2-dinitroethoxy group into nitrogen-rich heterocyclic scaffolds is a key strategy for creating high-performance energetic materials. These heterocycles often provide a thermally stable and dense core, which, when functionalized with energetic moieties, results in compounds with superior detonation properties.

A significant development in this area is the synthesis of 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. rsc.org This compound is synthesized from 5,6-dichlorofurazano[3,4-b]pyrazine through a nucleophilic aromatic substitution reaction with this compound. rsc.orgnih.gov The reaction is facilitated by a base, such as potassium carbonate or trisodium (B8492382) phosphate (B84403) dodecahydrate. rsc.orgnih.govresearchgate.net The resulting material is a high-performance, melt-castable energetic material with a high crystal density and thermal stability. rsc.org

Table 3: Energetic Properties of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine

| Property | Value |

|---|---|

| Density (g/cm³) | 1.85 |

| Decomposition Temperature (°C) | 266 |

| Detonation Velocity (m/s) | 9030 (calculated) |

| Detonation Pressure (GPa) | 37.3 (calculated) |

Data sourced from research findings. rsc.org

The 1,3,5-triazine (B166579) ring is another important scaffold for the development of energetic materials due to its high nitrogen content and thermal stability. mdpi.com An efficient synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine has been developed. researchgate.net This involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with this compound. The sequential substitution of the chlorine atoms on the triazine ring allows for the introduction of three 2-fluoro-2,2-dinitroethoxy groups. mdpi.com While direct condensation of this compound can be challenging, multicomponent reactions have shown promise. rsc.org For instance, the reaction of 2-amino-4,6-diazido-1,3,5-triazine with this compound has been studied, although it resulted in only trace amounts of the desired product under certain conditions. researchgate.net In contrast, a multicomponent reaction involving 2,4,6-trichloro-1,3,5-triazine, a trinitromethane (B1605510) salt, and this compound has been successful. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) |

| 2,2,8,8-tetranitro-4,6-dioxa-1,9-nonanediol |

| Bis(2-fluoro-2,2-dinitroethyl)difluoroformal (difluoro-FEFO) |

| Bis(2-fluoro-2,2-dinitroethyl) carbonate |

| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate |

| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate |

| Adipic acid |

| Adipoyl chloride |

| Bis(2-fluoro-2,2-dinitroethyl) adipate |

| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine |

| 5,6-Dichlorofurazano[3,4-b]pyrazine |

| 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |

| Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |

| 2-Amino-4,6-diazido-1,3,5-triazine |

| Potassium carbonate |

| Trisodium phosphate dodecahydrate |

| Sulfur tetrafluoride |

| Hydrogen fluoride |

| Iron(III) chloride |

| Formaldehyde |

| Carbon tetrachloride |

| Chloroform |

| Sulfuric acid |

| Sodium hydroperoxide |

Oxadiazole Derivatives of this compound

The synthesis of oxadiazole derivatives from this compound often involves the transformation of its ester derivatives. A key intermediate in this process is the acyl chloride of 2-fluoro-2,2-dinitroethoxyacetic acid, which can be converted into an amide and subsequently dehydrated to form a nitrile. This nitrile undergoes further reactions to yield various heterocyclic systems.

One notable pathway involves the reaction of 2-fluoro-2,2-dinitroethyl-2-chloroacetate with sodium azide (B81097) to produce 2-fluoro-2,2-dinitroethyl-2-azidoacetate. This azido (B1232118) derivative can then be used in the synthesis of 1,2,3-triazoles. Furthermore, the hydroxyl group of this compound can be reacted with chloroacetyl chloride to give 2-fluoro-2,2-dinitroethyl chloroacetate. This compound serves as a precursor for the synthesis of various energetic plasticizers and other derivatives.

Synthesis of Nitramine and Carbamate (B1207046) Derivatives of this compound

The synthesis of nitramine derivatives of this compound can be achieved through the reaction of its derivatives with nitrating agents. For instance, the nitrogen atom of a precursor molecule can be nitrated to introduce the energetic nitramine functionality.

Carbamate derivatives are synthesized by reacting this compound with isocyanates. This reaction results in the formation of a carbamate linkage, which can be a key structural component in energetic polymers and plasticizers. The reaction of this compound with various diisocyanates can lead to the formation of polyurethanes with high energy content.

A summary of representative carbamate derivatives is presented in the table below.

| Reactant | Product | Reference |

| This compound, Hexamethylene diisocyanate | Polyurethane | |

| This compound, Toluene diisocyanate | Polyurethane |

Synthesis of Boron Esters and Other Inorganic Derivatives of this compound

The hydroxyl group of this compound allows for the formation of various inorganic esters. A significant class of these derivatives is the boron esters, which have been investigated for their potential as energetic materials. The synthesis of these esters typically involves the reaction of this compound with a suitable boron-containing reagent, such as boric acid or a borane (B79455) complex. These reactions can lead to the formation of borate (B1201080) esters where one or more of the hydroxyl groups of boric acid are replaced by the 2-fluoro-2,2-dinitroethoxy group.

Michael Additions and Reactions with Olefinic/Acetylenic Acceptors of this compound

This compound can undergo Michael addition reactions with various electrophilic alkenes and alkynes. In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide, which then acts as a nucleophile. This nucleophile can add to activated double or triple bonds, leading to the formation of new carbon-carbon bonds and the synthesis of more complex energetic molecules.

These reactions are valuable for introducing the energetic 2-fluoro-2,2-dinitroethoxy moiety into a variety of molecular scaffolds. The choice of the olefinic or acetylenic acceptor allows for the tuning of the physical and energetic properties of the final product.

Perchlorate (B79767) and Ether Formation from this compound

The formation of perchlorate esters of this compound has been explored, as the perchlorate group is a powerful oxidizer that can significantly enhance the energetic properties of a molecule. The synthesis of such derivatives is, however, challenging due to the inherent instability of organic perchlorates.

Ether derivatives of this compound can be synthesized through Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of various alkyl or substituted alkyl groups, leading to the formation of a diverse range of energetic ethers. For example, the reaction of the sodium salt of this compound with an appropriate alkyl halide yields the corresponding ether.

A summary of representative ether derivatives is presented in the table below.

| Reactant 1 | Reactant 2 | Product | Reference |

| Sodium 2-fluoro-2,2-dinitroethoxide | Alkyl Halide | 1-Alkoxy-2-fluoro-2,2-dinitroethane |

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 2,2 Dinitroethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Fluoro-2,2-dinitroethanol Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound and its derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, multinuclear NMR provides detailed information about the chemical environment of each atom within the molecule. nih.govrsc.org The characterization is typically achieved through a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectroscopy. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the hydroxyl proton (OH) appears as a triplet at approximately 2.62 ppm, with a coupling constant (J H–F) of 7.5 Hz due to its interaction with the adjacent fluorine atom. rsc.orgsemanticscholar.org The methylene (B1212753) protons (OCH₂) resonate as a doublet of doublets at around 4.66 ppm, showing a larger coupling constant (J H–F) of 15.0 Hz, also due to coupling with the fluorine atom. rsc.orgsemanticscholar.org The integration of these signals confirms the presence of one hydroxyl proton and two methylene protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further structural confirmation. In CDCl₃, the methylene carbon (OCH₂) signal appears as a doublet at approximately 61.8 ppm, with a carbon-fluorine coupling constant (J C–F) of 21.2 Hz. rsc.orgsemanticscholar.org The carbon atom of the fluorodinitromethyl group [CF(NO₂)₂] is observed as a doublet at a much higher chemical shift, around 121.1 ppm, with a significantly larger coupling constant (J C–F) of 289.7 Hz. rsc.orgsemanticscholar.org This large coupling constant is characteristic of a fluorine atom directly attached to a carbon.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

Nitrogen-15 NMR spectroscopy is particularly informative for energetic materials containing nitro groups. For derivatives of this compound, the nitrogen atoms of the nitro groups (NO₂) typically exhibit a doublet in the ¹⁵N NMR spectrum due to coupling with the adjacent fluorine atom (J N–F). rsc.orgrsc.org For instance, in a derivative, the gem-dinitro nitrogen signal shows a doublet with a coupling constant of 15.2 Hz. rsc.orgrsc.org The chemical shifts are reported relative to an external standard, commonly nitromethane (B149229) (MeNO₂). semanticscholar.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. huji.ac.il For this compound in CDCl₃, the ¹⁹F NMR spectrum shows a signal at approximately -111.7 ppm. rsc.orgsemanticscholar.org In derivatives, this chemical shift can vary, and the signal may appear as a doublet due to coupling with nitrogen (J F–N). rsc.org For example, in 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, the fluorine signal is a doublet at -110.5 ppm with a coupling constant of 4.7 Hz. rsc.org

Interactive NMR Data Table for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 2.62 | Triplet | J H–F = 7.5 | OH |

| ¹H | 4.66 | Doublet of Doublets | J H–F = 15.0 | OCH₂ |

| ¹³C | 61.8 | Doublet | J C–F = 21.2 | OCH₂ |

| ¹³C | 121.1 | Doublet | J C–F = 289.7 | CF(NO₂)₂ |

| ¹⁹F | -111.7 | - | - | CF(NO₂)₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and its derivatives. nih.gov These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

The IR spectrum of this compound and its derivatives is typically recorded using KBr pellets. rsc.org Key absorption bands include those corresponding to the nitro group (NO₂) stretches, which are usually strong, as well as C-F, C-O, and O-H stretching and bending vibrations. rsc.org For example, in a derivative of this compound, strong absorptions at 1614 cm⁻¹ are characteristic of the nitro groups. rsc.org

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum. znaturforsch.com The Raman spectra of 2-fluoro-2,2-dinitroethyl derivatives have been used to characterize the compounds, often in conjunction with IR spectroscopy. znaturforsch.comresearchgate.net

Interactive Vibrational Spectroscopy Data Table for a Derivative of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3442 | Medium | O-H Stretch |

| 1614 | Strong | NO₂ Asymmetric Stretch |

| 1556 | Weak | - |

| 1508 | Weak | - |

| 1436 | Weak | - |

| 1402 | Weak | - |

| 1332 | Weak | NO₂ Symmetric Stretch |

| 1301 | Weak | - |

| 1260 | Weak | C-O Stretch |

| 1020 | Weak | C-F Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its derivatives. nih.gov This information is crucial for confirming the molecular formula and gaining insights into the molecule's stability and bond strengths.

In the mass spectrum of derivatives of this compound, the molecular ion peak may or may not be observed. However, characteristic fragment ions are typically present. For instance, in the mass spectrum of a derivative, a fragment corresponding to [M–OCH₂CF(NO₂)₂]⁺ can be observed, indicating the loss of the fluoro-dinitroethoxy group. znaturforsch.com Other common fragments include [NO₂]⁺ (m/z = 46) and [NO]⁺ (m/z = 30). znaturforsch.com The fragmentation pattern is highly dependent on the specific structure of the derivative.

Interactive Mass Spectrometry Fragmentation Data Table for a Derivative of this compound

| m/z | Relative Intensity (%) | Fragment Ion |

| 471 | 5 | [M–OCH₂CF(NO₂)₂]⁺ |

| 395 | 2 | [M–CH₂CF(NO₂)₂–2NO₂]⁺ |

| 319 | 4 | [M–2OCH₂CF(NO₂)₂+H]⁺ |

| 137 | 18 | [CH₂CF(NO₂)₂]⁺ |

| 46 | 35 | [NO₂]⁺ |

| 30 | 100 | [NO]⁺ |

X-ray Crystallography for Crystalline Structure Determination of this compound Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular and crystalline structures of energetic materials. For derivatives of this compound, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are crucial for understanding their density, stability, and performance. znaturforsch.comresearchgate.net

Several energetic derivatives incorporating the 2-fluoro-2,2-dinitroethoxy moiety have been synthesized and characterized using this method. For instance, tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate and tris(2-fluoro-2,2-dinitroethyl) ortho-formate were analyzed by single-crystal X-ray diffraction to confirm their structures. znaturforsch.comresearchgate.net The C–F bond distance in the fluorodinitromethyl moiety of these compounds is within the typical range. znaturforsch.com Similarly, the structures of various carbamates and borate (B1201080) esters containing the 2-fluoro-2,2-dinitroethoxy group have been elucidated. researchgate.netuni-muenchen.de

A notable example is 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a high-performance melt-cast energetic material. rsc.orgsemanticscholar.org X-ray diffraction studies revealed two polymorphs, designated 6-A and 6-M. rsc.org Polymorph 6-A crystallizes in the orthorhombic space group Fdd2 with a density of 1.851 g cm⁻³ at 130 K, while polymorph 6-M is in the orthorhombic space group Pca2₁ and has a higher density of 1.887 g cm⁻³ at the same temperature. rsc.org In both forms, the fused furazano[3,4-b]pyrazine ring system maintains a planar arrangement. rsc.org Such detailed structural information is vital for correlating crystalline packing with the physical properties of the material. rsc.orgsemanticscholar.org

The crystallographic data for several derivatives are summarized in the table below.

| Compound Name | Crystal System | Space Group | Density (g cm⁻³) | Measurement Temperature (K) |

| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine (Polymorph 6-A) rsc.org | Orthorhombic | Fdd2 | 1.851 | 130 |

| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine (Polymorph 6-M) rsc.org | Orthorhombic | Pca2₁ | 1.887 | 130 |

| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate znaturforsch.comresearchgate.net | Not specified | Not specified | 1.834 | Not specified |

| Tris(2-fluoro-2,2-dinitroethyl) ortho-formate znaturforsch.comresearchgate.net | Not specified | Not specified | 1.849 | Not specified |

| Tris(2-fluoro-2,2-dinitroethyl) borate uni-muenchen.de | Not specified | Not specified | Not specified | Not specified |

Thermal Analysis Techniques in this compound Research

Thermal analysis techniques are fundamental in the study of energetic materials like this compound and its derivatives. These methods provide critical information about the thermal stability, decomposition behavior, phase transitions, and safety characteristics of the compounds. znaturforsch.comsemanticscholar.org Techniques such as Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are routinely employed to determine key parameters like melting points, decomposition temperatures, and heat of formation, which are essential for evaluating their potential as energetic materials. researchgate.netrsc.org

Differential Scanning Calorimetry (DSC) is a primary technique used to assess the thermal stability of this compound derivatives by measuring the difference in heat flow between a sample and a reference as a function of temperature. rsc.orgicheme.org The resulting data reveal melting points and decomposition temperatures, which are key indicators of a material's thermal robustness. semanticscholar.org

For example, DSC analysis of 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine showed an onset melting point at 117 °C and an onset decomposition temperature at 226 °C, indicating good thermal stability. rsc.orgsemanticscholar.org Further studies on its polymorphs (6-A and 6-M) demonstrated that crystalline form significantly affects thermal properties; the onset decomposition temperature of both polymorphs was nearly 34°C higher than that of the bulk powder sample. semanticscholar.org In another study, tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate was found to melt at 133 °C and begin to boil at an onset temperature of 193 °C, without showing an exothermic decomposition. znaturforsch.com

These findings highlight the utility of DSC in comparing the thermal behavior of different derivatives and polymorphs, providing essential data for the development of stable energetic materials.

| Compound Name | Onset Melting Point (°C) | Onset Decomposition Temperature (°C) | Heating Rate (°C/min) |

| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine (Powder) rsc.orgsemanticscholar.org | 117 | 226 | 5 |

| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate znaturforsch.com | 133 | Not applicable (boils at 193°C) | Not specified |

| Tris(2-nitroethyl) borate uni-muenchen.de | Not specified | 216 | 5 |

While DSC is a powerful screening tool, thermal safety calorimetry techniques are employed for a more comprehensive assessment of reaction hazards and thermal stability under conditions that better simulate large-scale processes. icheme.org These methods, such as those using a Radex calorimeter, typically involve larger sample sizes and can measure pressure generation alongside heat release, providing data on gas evolution rates. icheme.org This is critical for energetic materials derived from this compound, where decomposition can lead to rapid pressure buildup.

Experience with inhomogeneous systems shows that safety calorimetry can provide a more reliable indication of thermal stability compared to DSC, where small, potentially unrepresentative samples can be a limitation. icheme.org For derivatives of this compound, safety calorimetry would be used to determine the adiabatic time to maximum rate, self-accelerating decomposition temperature (SADT), and other parameters crucial for defining safe handling, storage, and processing conditions. A patent for the synthesis of this compound notes the method is safe and reliable, which implies a thorough understanding of its thermal safety profile, likely obtained through such specialized calorimetric studies. wipo.int

Understanding the gaseous products formed during the thermal decomposition of this compound and its derivatives is crucial for elucidating decomposition mechanisms and assessing the environmental and toxicological impact of its combustion. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying these gaseous species.

In a typical setup, the material is heated in a controlled environment (pyrolysis in an inert atmosphere like nitrogen, or combustion in oxygen), and the evolved gases are passed through a gas cell in an FTIR spectrometer. nih.gov The resulting infrared spectrum provides a fingerprint of the functional groups and molecular structures of the decomposition products. For example, studies on the decomposition of other fluorinated organic compounds have identified products such as COF₂, CF₄, and various fluoroolefins. nih.gov For nitrogen-containing compounds like this compound derivatives, one would expect to detect nitrogen oxides (NOx), hydrogen fluoride (B91410) (HF), and other complex species in the gaseous effluent. This analysis provides insight into the chemical pathways of decomposition and the completeness of combustion. nih.gov

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromtech.com The choice of technique depends on the volatility and polarity of the compounds. For non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is often used, as demonstrated by the purity assessment of a this compound sample, which was found to be >99.7% pure by HPLC. rsc.org For volatile compounds, gas chromatography is the method of choice.

Gas-Liquid Partition Chromatography (GLPC), also known as Gas-Liquid Chromatography (GLC), is a type of gas chromatography where the stationary phase is a liquid coated on an inert solid support. chromtech.combyjus.com Separation occurs based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the liquid stationary phase. chromtech.comchromatographyonline.com GLPC is particularly suited for the analysis of volatile and thermally stable compounds.

In the context of this compound research, GLPC has been used to determine the purity of its derivatives. For example, in the synthesis of bis(2-fluoro-2,2-dinitroethyl) difluoroformal (difluoro-FEFO), GLPC was employed to analyze the final product. google.com The analysis confirmed that the difluoro-FEFO obtained was 98.9% pure, with a small amount of the precursor, bis(2-fluoro-2,2-dinitroethyl) carbonate, remaining as an impurity. google.com This application demonstrates the effectiveness of GLPC in quality control and for monitoring the progress of reactions involving volatile derivatives of this compound.

Elemental Analysis for Stoichiometric Verification of this compound Compounds

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their empirical and molecular formulas. For energetic materials like this compound and its derivatives, this method is crucial for verifying their stoichiometry, ensuring the correct proportions of carbon (C), hydrogen (H), and nitrogen (N) are present in the synthesized molecules. This verification is a critical step in confirming the identity and purity of these compounds before further spectroscopic and performance-related studies are undertaken.

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the amounts of these products, the percentage composition of C, H, and N in the original sample can be determined. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound.

Detailed Research Findings

Research on this compound and its derivatives consistently employs elemental analysis to validate the synthesized structures. While this compound itself is a key precursor, its purity is often confirmed through the successful synthesis and characterization of its more complex derivatives. dtic.mildtic.mil The literature provides specific elemental analysis data for a range of these energetic compounds, demonstrating the successful incorporation of the 2-fluoro-2,2-dinitroethoxy moiety.

For instance, the synthesis of various derivatives, such as ortho-carbonates and ortho-formates, relies on this compound as a starting material. wipo.int The elemental analysis of the resulting products serves as an indirect but powerful confirmation of the precursor's identity and purity. Similarly, its use in creating energetic plasticizers and other complex heterocyclic systems is validated by the elemental composition of the final compounds. rsc.org

The following tables present the calculated theoretical and experimentally determined ("found") elemental analysis data for several representative compounds derived from this compound. The close correlation between the calculated and found values in these examples underscores the reliability of the synthetic routes and the successful creation of the target molecules.

Elemental Analysis Data for this compound

The theoretical elemental composition of this compound (C₂H₃FN₂O₅) is provided below. This compound is a key intermediate, and its purity is essential for the successful synthesis of its derivatives. wipo.intrsc.org

| Element | Symbol | Calculated (%) |

| Carbon | C | 15.59 |

| Hydrogen | H | 1.96 |

| Nitrogen | N | 18.18 |

| Fluorine | F | 12.33 |

| Oxygen | O | 51.93 |

Note: The calculated values are based on the molecular formula C₂H₃FN₂O₅. Experimental verification is typically performed during its synthesis and use as a reagent.

Elemental Analysis of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine

This compound was synthesized from this compound, and its elemental analysis confirms the successful incorporation of two 2-fluoro-2,2-dinitroethoxy groups. dtic.mil

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 22.55 | 23.17 |

| Hydrogen | H | 0.95 | 1.02 |

| Nitrogen | N | 26.29 | 25.15 |

Data sourced from a study on high-performance melt-cast energetic materials. dtic.mil

Elemental Analysis of Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate

Synthesized from this compound and carbon tetrachloride, the elemental analysis of this complex ortho-carbonate validates its structure. wipo.int

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 17.32 | 17.39 |

| Hydrogen | H | 1.29 | 1.24 |

| Nitrogen | N | 17.95 | 17.72 |

Data from research into potential high-energy dense oxidizers. wipo.int

Elemental Analysis of 5-(2-Fluoro-2,2-dinitroethoxy)-trinitro-1,3-benzenediamine

This derivative was prepared by the reaction of this compound with a substituted trinitrobenzene. The analytical data confirms the successful ether linkage.

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 24.81 | 24.66 |

| Hydrogen | H | 1.53 | 1.56 |

| Nitrogen | N | 24.81 | 24.69 |

| Fluorine | F | 4.81 | 4.85 |

Note: These findings are part of a broader study on TATB analog synthesis.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 2,2 Dinitroethanol

Quantum Chemical Calculations for 2-Fluoro-2,2-dinitroethanol Properties

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules like this compound. These methods allow for the prediction of various thermodynamic and electronic properties from first principles.

Enthalpy and Energy of Formation Predictions for this compound and Derivatives

The enthalpy of formation is a critical parameter for assessing the energetic potential of a compound. For this compound, a condensed phase enthalpy of formation of -480.3 kJ/mol has been reported, while the gas-phase value is listed as -181.8 kJ/mol. mdpi.com However, the significant difference between these values, implying a high heat of vaporization, has been noted as a potential data anomaly. mdpi.com

Theoretical predictions of enthalpy and energy of formation are often carried out using various computational methods. For instance, quantum chemical calculations at the CBS-4M level of theory have been used to predict these values for FDNE and its derivatives. researchgate.net Isodesmic reactions, a computational strategy that helps to minimize errors by ensuring similar bonding environments on both sides of a hypothetical reaction, are also employed to calculate the solid-state heat of formation. rsc.org The EXPLO5 software is a tool used to compute detonation parameters based on the calculated heat of formation and experimental density. researchgate.netznaturforsch.com

Derivatives of this compound have also been studied. For example, 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a derivative, was found to have a calculated negative heat of formation of -166.1 kJ mol⁻¹ (-0.39 kJ g⁻¹). rsc.org Another derivative, 2,2,2-trifluoroethoxy bis(2-fluoro-2,2-dinitroethoxy) methane, has an estimated heat of formation of -400.0 kcal/mol. justia.com

| Compound | Predicted Property | Value | Method |

| This compound | Condensed Phase Enthalpy of Formation | -480.3 kJ/mol | |

| This compound | Gas-Phase Enthalpy of Formation | -181.8 kJ/mol | |

| 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | Heat of Formation | -166.1 kJ/mol | Isodesmic Reaction |

| 2,2,2-trifluoroethoxy bis(2-fluoro-2,2-dinitroethoxy) methane | Heat of Formation | -400.0 kcal/mol | Estimation |

Electronic Structure and Bonding Analysis of this compound

The electronic structure and bonding of this compound and its derivatives are key to understanding their stability and reactivity. The presence of the fluorine atom and two nitro groups on the same carbon atom creates a unique electronic environment. ontosight.ai In derivatives of FDNE, such as 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, multinuclear NMR spectroscopy reveals important details about the bonding. rsc.org For instance, in this derivative, the ¹³C NMR signal for the CF(NO₂)₂ carbon appears as a doublet with a large coupling constant (J(C-F) = 299.4 Hz), indicative of the direct bond between carbon and fluorine. rsc.org Similarly, the CH₂ group's carbon signal is also a doublet due to coupling with the fluorine atom (J(C-F) = 20.1 Hz). rsc.org The ¹⁵N NMR spectrum shows a doublet for the gem-dinitro nitrogen due to its coupling with fluorine (J(N-F) = 15.2 Hz). rsc.org

Detonation Performance Prediction and Simulation for this compound-Based Energetic Materials

Computational simulations are extensively used to predict the detonation performance of energetic materials, providing a safer and more cost-effective way to screen potential candidates. rsc.org

Detonation Pressure and Velocity Computations

Detonation pressure and velocity are key indicators of an explosive's performance. For materials containing this compound moieties, these parameters are often calculated using software like EXPLO5, which relies on the compound's heat of formation and density. researchgate.netrsc.orgznaturforsch.com

For example, 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, synthesized from FDNE, has a computed detonation velocity of 8512 m/s and a detonation pressure of 32.4 GPa, which are comparable to the widely used explosive RDX. rsc.org Another derivative, tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate, has a calculated detonation velocity of 8796 m/s and a detonation pressure of 299 kbar. researchgate.net The Kamlet-Jacob equations are a reliable method for predicting these detonation parameters. icm.edu.pl

| Compound | Predicted Detonation Velocity | Predicted Detonation Pressure |

| 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 8512 m/s | 32.4 GPa |

| Tetrakis(2-fluoro-2,2-dinitroethyl) ortho-carbonate | 8796 m/s | 299 kbar |

Detonation Energy and Temperature Simulations

Detonation energy and temperature are also important performance parameters that can be computed. The EXPLO5 code is a common tool for these simulations, taking into account the material's properties. researchgate.netznaturforsch.comuni-muenchen.de The introduction of fluorine can lead to a more negative heat of formation, which in turn can affect the detonation pressure and velocity. dtic.mil

Theoretical Prediction of Detonation Products and Decomposition Mechanisms

Understanding the decomposition mechanism is crucial for assessing the stability and performance of energetic materials. For nitro compounds, the initial step in decomposition is often the cleavage of the C-NO₂ or O-NO₂ bond. mdpi.com In the case of this compound, the presence of a fluorine atom can influence the decomposition pathway. The initial decomposition reactions play a significant role in the subsequent energy release. nih.gov Theoretical studies can predict the likely decomposition products, which are essential for calculating detonation parameters. uni-muenchen.de While specific theoretical studies on the detailed decomposition mechanism and products of this compound itself were not found in the provided search results, the general principles of nitro compound decomposition provide a framework for such predictions. mdpi.com

Applications of 2 Fluoro 2,2 Dinitroethanol in Advanced Materials Science

2-Fluoro-2,2-dinitroethanol as a Key Precursor in Energetic Materials

This compound serves as a fundamental building block for a variety of energetic materials due to the advantageous properties conferred by the 2-fluoro-2,2-dinitroethyl moiety. icm.edu.pl This functional group is known to enhance the thermal stability and reduce the mechanical sensitivity of energetic compounds compared to their trinitromethyl analogues. rsc.orgscispace.com The synthesis of more complex energetic molecules often involves leveraging the reactivity of FDNE. rsc.org Common synthetic pathways include the Mannich reaction, where FDNE reacts with other compounds in the presence of a Lewis base, and esterification through nucleophilic substitution of chlorine atoms with FDNE. rsc.orgsemanticscholar.org Another method involves the fluorination of gem-dinitro carbon compounds. rsc.org

The incorporation of the fluorodinitro (FDN) moiety from FDNE into different molecular frameworks, such as 1,4-dioxane, 1,3,5-triazine (B166579), and various heterocyclic structures, has led to the development of novel energetic materials with tailored properties. rsc.org Despite its utility, the synthesis of energetic polynitroaliphatic acetals and ethers from FDNE can be challenging due to its inherent chemical instability in alkaline or acidic solutions and its relatively weak nucleophilic character. icm.edu.pl

One of the most notable energetic plasticizers derived from FDNE is bis(2-fluoro-2,2-dinitroethyl)formal (FEFO). rsc.org FEFO is a commercial plasticizer valued for its excellent mechanical, aging, and molding properties, and it is an important ingredient in rocket propellants. rsc.org The inclusion of such polynitroaliphatic compounds can increase the energy of propulsion events while allowing for greater flexibility in adjusting the mechanical characteristics of the propellant. icm.edu.pl The 2-fluoro-2,2-dinitroethyl group is particularly attractive for its excellent deflagration to detonation transition (DDT) properties. icm.edu.pl

The development of new energetic plasticizers derived from FDNE aims to overcome some of the limitations of existing compounds, such as the high volatility and toxicity of FEFO. energetic-materials.org.cn Research has explored other energetic plasticizers containing the FDN-moiety, including bis(1-fluoro-1,1-dinitromethyl)difurazalyl ether (FOF-13) and fluorodinitroethyl boron esters, which have shown performance analogous to FEFO. rsc.orgsemanticscholar.org

Table 1: Properties of Selected Energetic Plasticizers Derived from this compound

| Compound | Abbreviation | Melting Point (°C) | Density (g/cm³) | Application |

|---|---|---|---|---|

| Bis(2-fluoro-2,2-dinitroethyl)formal | FEFO | - | 1.60 | Commercial energetic plasticizer in rocket propellants rsc.orgeucass.eu |

| Bis(1-fluoro-1,1-dinitromethyl)difurazalyl ether | FOF-13 | - | - | Studied for performance analogous to FEFO rsc.orgsemanticscholar.org |

| 1,3-Bis(2,2,2-fluoro-dinitroethyoxy)-2,2-bis(difluoramino)propane | SYEP | - | - | Studied for performance analogous to FEFO rsc.orgsemanticscholar.org |

| Fluorodinitroethyl boron esters | - | - | - | Studied for performance analogous to FEFO rsc.orgsemanticscholar.org |

FDNE is a key precursor in the synthesis of high-performance explosives, particularly those designed for melt-cast applications. Melt-cast explosives can be melted and poured into munitions, which is a desirable characteristic for manufacturing. The incorporation of the fluorodinitromethyl group from FDNE can lead to explosives with high density and improved detonation performance. rsc.orgscispace.com

A significant example is 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, synthesized from FDNE. This compound exhibits a high crystal density, a respectable melting point, and energetic properties that are comparable to the well-known explosive RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). rsc.orgsemanticscholar.org Notably, it demonstrates higher thermal stability and lower sensitivity to impact and friction than RDX. rsc.orgsemanticscholar.org Its computed detonation velocity is significantly higher than that of the conventional melt-cast explosive TNT (2,4,6-trinitrotoluene). rsc.org

The strategy of incorporating the 2-fluoro-2,2-dinitroethoxy group into various heterocyclic backbones has been a fruitful area of research for developing new melt-castable explosives. rsc.orgsemanticscholar.org These efforts aim to create materials that not only have superior performance but also address the environmental and safety concerns associated with traditional explosives like TNT. rsc.orgresearchgate.net

Table 2: Performance Characteristics of a High-Performance Melt-Cast Explosive Derived from this compound Compared to Standard Explosives

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Melting Point (°C) |

|---|---|---|---|---|

| 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine | 1.83 | 8512 | 32.4 | 117 rsc.orgsemanticscholar.orgresearchgate.net |

| TNT | 1.65 | 6881 | 19.5 | 80.6 |

| RDX | 1.80 | 8795 | 34.9 | 205.5 |

Derivatives of this compound are being investigated as potential chlorine-free, high-energy-dense oxidizers for solid rocket propellants. uni-muenchen.de The goal is to find alternatives to ammonium (B1175870) perchlorate (B79767) (AP), the widely used oxidizer that produces harmful hydrogen chloride upon combustion. uni-muenchen.deresearchgate.net Neutral CHNO-based materials are a promising avenue of research for the full or partial replacement of AP. researchgate.net

The introduction of the 2-fluoro-2,2-dinitroethoxy group can enhance the oxidizing potential of a molecule. For instance, (2-Fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine and related compounds have been synthesized and studied for their potential as high-energy dense oxidizers. nih.gov The replacement of a nitro group in a trinitromethyl moiety with fluorine has been shown to significantly increase the thermal stability of the resulting compound. researchgate.net The suitability of these compounds as oxidizers in energetic formulations is an active area of research, with performance parameters like specific impulse being key metrics for evaluation. researchgate.net

The 2-fluoro-2,2-dinitroethyl group, derived from FDNE, is also utilized in the development of gas-generating compositions. orgchemres.org These materials are designed to produce large volumes of gas upon combustion and are used in applications such as airbag inflators. Ingredients for gas-generating pyrotechnic compositions that are favored for their ability to produce mostly gaseous products include triazine compounds. rsc.org When compounds containing the 2-fluoro-2,2-dinitroethoxy moiety are combined with an oxidizer in a gas-generating composition, they can contribute to a greater gas output. rsc.org

There is a significant and ongoing effort to develop replacements for 2,4,6-trinitrotoluene (B92697) (TNT) due to its performance limitations and environmental concerns. rsc.orgresearchgate.net Derivatives of this compound are prominent candidates in this search. The incorporation of the 2-fluoro-2,2-dinitroethoxy group into new molecular structures can yield melt-castable explosives with performance characteristics superior to TNT. rsc.org

As previously mentioned, 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine is a prime example of a TNT replacement candidate. It has a higher density and a significantly greater detonation velocity than TNT, while also possessing a suitable melting point for melt-cast applications. rsc.orgsemanticscholar.org The development of such compounds addresses the need for "Green energetic materials" that offer improved performance and reduced environmental impact. rsc.org

Research Chemical and Synthetic Reagent Applications of this compound

Beyond its direct application in the synthesis of energetic materials, this compound is a valuable research chemical and synthetic reagent in organic chemistry. rsc.org Its reactivity makes it a subject of study for the synthesis of complex molecules. It has been used in Michael reactions with olefinic and acetylenic acceptors. mdpi.com